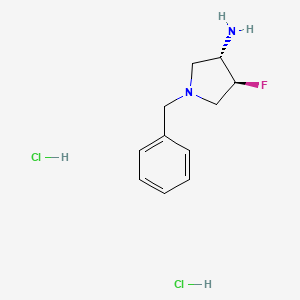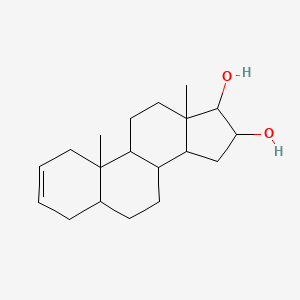
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride is a fluorinated pyrrolidine derivative. This compound is of interest due to its unique chemical properties, which include the presence of fluorine atoms that can significantly alter its reactivity and biological activity. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their enhanced stability and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to a fluorinated compound via diazonium salt intermediates . Another method involves the use of selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include steps such as fluorination, cyclization, and purification using techniques like crystallization or chromatography. The reaction conditions are carefully controlled to ensure the desired stereochemistry and to minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated amines or alcohols.
Applications De Recherche Scientifique
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in pharmaceuticals due to its stability and bioavailability.
Mécanisme D'action
The mechanism of action of (2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-fluoropyrrolidine-2-carboxylic acid
- 4-fluoropyrrolidine-2-carboxylic acid
- 3,3-difluoropyrrolidine
Uniqueness
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and the presence of two fluorine atoms at the 3-position. This configuration can significantly influence its chemical reactivity and biological activity compared to other fluorinated pyrrolidine derivatives .
Propriétés
Formule moléculaire |
C5H8ClF2NO2 |
|---|---|
Poids moléculaire |
187.57 g/mol |
Nom IUPAC |
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-2-8-3(5)4(9)10;/h3,8H,1-2H2,(H,9,10);1H/t3-;/m1./s1 |
Clé InChI |
PMNLCMJBDMOXCF-AENDTGMFSA-N |
SMILES isomérique |
C1CN[C@@H](C1(F)F)C(=O)O.Cl |
SMILES canonique |
C1CNC(C1(F)F)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


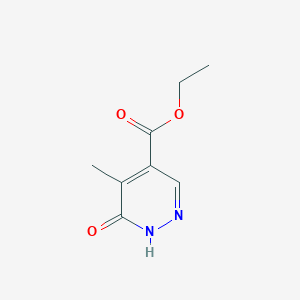

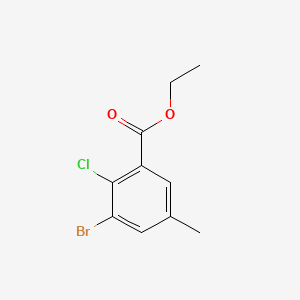
![Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate](/img/structure/B14022633.png)

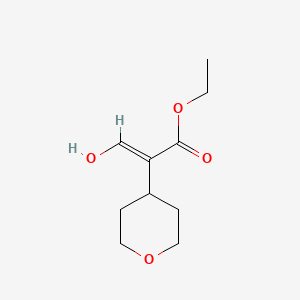



![ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14022674.png)


